molecular formula C29H24O2 B14302766 3-Methyl-2,2,5,6-tetraphenyl-2,3-dihydro-1,4-dioxine CAS No. 112983-12-7

3-Methyl-2,2,5,6-tetraphenyl-2,3-dihydro-1,4-dioxine

Cat. No.: B14302766
CAS No.: 112983-12-7
M. Wt: 404.5 g/mol
InChI Key: GRLQLIRBEDTNHL-UHFFFAOYSA-N
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Description

3-Methyl-2,2,5,6-tetraphenyl-2,3-dihydro-1,4-dioxine is an organic compound characterized by its unique structure, which includes a dioxine ring substituted with methyl and phenyl groups

Preparation Methods

The synthesis of 3-Methyl-2,2,5,6-tetraphenyl-2,3-dihydro-1,4-dioxine typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the condensation of benzil with 3-methyl-2,2,5,6-tetraphenyl-1,4-dioxane in the presence of a base catalyst. The reaction is carried out in an organic solvent such as ethanol or methanol, and the product is purified through recrystallization .

Chemical Reactions Analysis

3-Methyl-2,2,5,6-tetraphenyl-2,3-dihydro-1,4-dioxine undergoes various chemical reactions, including:

Scientific Research Applications

3-Methyl-2,2,5,6-tetraphenyl-2,3-dihydro-1,4-dioxine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Methyl-2,2,5,6-tetraphenyl-2,3-dihydro-1,4-dioxine involves its interaction with various molecular targets. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. This interaction can lead to changes in cellular pathways and biological processes, making it a potential candidate for drug development .

Comparison with Similar Compounds

3-Methyl-2,2,5,6-tetraphenyl-2,3-dihydro-1,4-dioxine can be compared with other similar compounds, such as:

By understanding the unique properties and applications of this compound, researchers can continue to explore its potential in various scientific fields.

Properties

CAS No.

112983-12-7

Molecular Formula

C29H24O2

Molecular Weight

404.5 g/mol

IUPAC Name

2-methyl-3,3,5,6-tetraphenyl-2H-1,4-dioxine

InChI

InChI=1S/C29H24O2/c1-22-29(25-18-10-4-11-19-25,26-20-12-5-13-21-26)31-28(24-16-8-3-9-17-24)27(30-22)23-14-6-2-7-15-23/h2-22H,1H3

InChI Key

GRLQLIRBEDTNHL-UHFFFAOYSA-N

Canonical SMILES

CC1C(OC(=C(O1)C2=CC=CC=C2)C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5

Origin of Product

United States

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